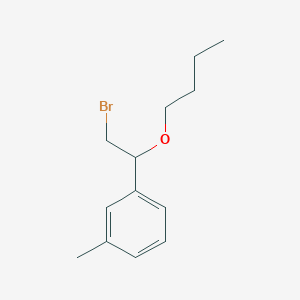
1-(2-Bromo-1-butoxyethyl)-3-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-1-butoxyethyl)-3-methylbenzene is an organic compound with the molecular formula C13H19BrO It is a derivative of benzene, featuring a bromine atom and a butoxyethyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1-butoxyethyl)-3-methylbenzene typically involves the bromination of 1-butoxy-3-methylbenzene. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually conducted in an inert solvent such as carbon tetrachloride or chloroform at a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Bromo-1-butoxyethyl)-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: 1-(2-Hydroxy-1-butoxyethyl)-3-methylbenzene.
Oxidation: 1-(2-Oxo-1-butoxyethyl)-3-methylbenzene.
Reduction: 1-(2-Butoxyethyl)-3-methylbenzene.
Applications De Recherche Scientifique
1-(2-Bromo-1-butoxyethyl)-3-methylbenzene finds applications in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Bromo-1-butoxyethyl)-3-methylbenzene involves its interaction with molecular targets through its functional groups. The bromine atom can participate in electrophilic substitution reactions, while the butoxyethyl group can engage in hydrogen bonding and van der Waals interactions. These interactions influence the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
- 1-(2-Bromo-1-butoxyethyl)-4-methylbenzene
- 1-(2-Bromo-1-butoxyethyl)-2-methylbenzene
- 1-(2-Bromo-1-butoxyethyl)-4-cyclopentylbenzene
Comparison: 1-(2-Bromo-1-butoxyethyl)-3-methylbenzene is unique due to the position of the methyl group on the benzene ring, which influences its chemical reactivity and physical properties. Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities, making it a valuable subject of study in various research fields.
Propriétés
Formule moléculaire |
C13H19BrO |
|---|---|
Poids moléculaire |
271.19 g/mol |
Nom IUPAC |
1-(2-bromo-1-butoxyethyl)-3-methylbenzene |
InChI |
InChI=1S/C13H19BrO/c1-3-4-8-15-13(10-14)12-7-5-6-11(2)9-12/h5-7,9,13H,3-4,8,10H2,1-2H3 |
Clé InChI |
GVFDZUIGTYRWKN-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(CBr)C1=CC=CC(=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















